N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADQKYAUGJNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline. The reaction is facilitated by a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which promotes the cyclization and formation of the benzimidazole ring . The reaction conditions often involve heating the reactants at elevated temperatures (140-220°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce binding to hydrophobic targets .
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance target affinity but may increase toxicity .
- Heterocyclic Additions (e.g., thiazolidinone): Expand bioactivity profiles, particularly in antimicrobial contexts .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both a benzimidazole moiety and a methylbenzamide group, which enhances its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
This compound is characterized by:
- A benzimidazole ring, which is known for its diverse biological activities.
- A phenyl group that contributes to its lipophilicity and ability to penetrate biological membranes.
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action typically involve:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the modulation of apoptotic pathways.
A study demonstrated that this compound showed potent cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. This compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The compound's mode of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
The biological activity of this compound can be attributed to its ability to interact with various proteins and enzymes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It may act on certain receptors, modulating signaling pathways crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on human cancer cell lines, reporting IC50 values that suggest strong antiproliferative activity .
- Antimicrobial Testing : In vitro tests against various bacterial strains revealed significant inhibition zones, demonstrating the compound's potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the benzimidazole structure can enhance biological activity, guiding future synthetic efforts to optimize efficacy .
Data Tables
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Assignments | Evidence Source |
|---|---|---|
| FT-IR | 1650 cm⁻¹ (C=O stretch) | |
| ¹H-NMR (DMSO-d₆) | δ 8.2 ppm (imidazole H) | |
| ¹³C-NMR | δ 160 ppm (benzamide carbonyl) |
Q. Table 2. Optimized Reaction Conditions for High Yield
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, acetonitrile, reflux 4h | 74 | 98.5 |
| 2 | Hydrazine hydrate, MeOH, 80°C | 85 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
